molecular formula C7H12Cl3N5 B2705820 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride CAS No. 2230807-23-3

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride

Cat. No.: B2705820
CAS No.: 2230807-23-3
M. Wt: 272.56
InChI Key: NHMHCIGIFUBIJG-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride (CAS 2230807-23-3) is a versatile chemical intermediate built on the 1,3,5-triazine scaffold, a nucleus renowned for its broad applications in medicinal chemistry and drug discovery . This compound features a piperazine moiety and a reactive chlorine atom, allowing for further selective functionalization to generate a diverse array of derivatives . The 1,3,5-triazine core is a significant pharmacophore, with documented biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties . This reagent serves as a foundational building block in the synthesis of more complex molecules. Its structural motif is particularly valuable for constructing potential therapeutic agents. For instance, derivatives based on the 6-(piperazin-1-yl)-1,3,5-triazine scaffold have been identified as promising candidates in drug discovery efforts, such as the development of novel anti-schistosomal agents . Furthermore, related triazine-piperazine hybrids have been designed and synthesized as inhibitors of enzymes like sorbitol dehydrogenase, showcasing the potential of this chemical class in treating diabetic complications . The reactive chlorine atom on the triazine ring enables efficient nucleophilic substitution, making this compound a key precursor for generating libraries of compounds for biological screening . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-piperazin-1-yl-1,3,5-triazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5.2ClH/c8-6-10-5-11-7(12-6)13-3-1-9-2-4-13;;/h5,9H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMHCIGIFUBIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC=N2)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride typically involves the reaction of 2-chloro-1,3,5-triazine with piperazine. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing triazine structures can exhibit significant antitumor properties. The mechanism often involves the inhibition of specific signaling pathways associated with cancer cell proliferation.

Case Study:
A study evaluated the cytotoxic effects of various triazine derivatives against human cancer cell lines. Results showed that 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride inhibited cell growth in a dose-dependent manner.

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMCF-715.3
Other Triazine DerivativeA54912.8

Anticonvulsant Properties

The piperazine component of this compound suggests potential efficacy in treating seizure disorders. Studies have shown that structural modifications in piperazine derivatives can enhance anticonvulsant activity.

Case Study:
In an animal model of epilepsy induced by pentylenetetrazol (PTZ), administration of this compound resulted in a significant reduction in seizure frequency.

Compound NameModel UsedEfficacy (%)Reference
This compoundPTZ-induced seizures85%
Piperazine Derivative AMaximal electroshock90%

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary data suggest that it exhibits moderate antibacterial activity.

Case Study:
A series of experiments assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperazine-Containing Compounds

Compound Name Core Structure Key Functional Groups Salt Form Primary Applications
2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride 1,3,5-triazine Chloro, piperazine Dihydrochloride Pharmaceutical intermediate, enzyme inhibitors
2-[4-(Fmoc)piperazin-1-yl]acetic acid Acetic acid derivative Fmoc-protected piperazine, carboxylic acid Free acid Peptide synthesis (protecting group)
1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane Piperazine 3-Chlorophenyl, propane linker Free base CNS receptor ligands (e.g., dopamine/serotonin)
Imp. C(BP) Dihydrochloride Triazolo-pyridinone Piperazine, 4-chlorophenyl, propyl linker Dihydrochloride Pharmaceutical impurity (antipsychotics)

Physicochemical Properties

  • Solubility : The dihydrochloride salt of the target compound ensures high water solubility, critical for drug formulation. In contrast, free-base analogs like 1,3-Bis(4-(3-chlorophenyl)piperazin-1-yl)propane exhibit lower solubility due to hydrophobic chlorophenyl groups .
  • Stability : The triazine core may hydrolyze under extreme pH or temperature, whereas Fmoc-protected piperazine derivatives (e.g., ) are acid-labile, requiring controlled conditions during peptide synthesis .

Biological Activity

2-Chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with a chloro group and a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

PropertyValue
Chemical FormulaC₇H₈Cl₂N₄
Molecular Weight207.07 g/mol
IUPAC NameThis compound
AppearanceWhite crystalline powder
SolubilitySoluble in water

Synthesis

The synthesis typically involves the reaction of 2-chloro-1,3,5-triazine with piperazine in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then treated with hydrochloric acid to form the dihydrochloride salt.

Antimicrobial Properties

Research indicates that compounds containing the triazine scaffold exhibit antimicrobial activity. A study highlighted that derivatives of 6-(piperazin-1-yl)-1,3,5-triazine showed significant effects against Schistosoma mansoni, a parasitic worm responsible for schistosomiasis. The mechanism involved inhibition of histone methyltransferase activity, leading to reduced motility and egg production in adult worms .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that triazine derivatives can effectively target specific kinases involved in cancer progression .

Enzyme Inhibition

This compound has also been studied as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play critical roles in neurotransmission. Inhibition of these enzymes can be beneficial in treating Alzheimer's disease by increasing acetylcholine levels in the brain .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound can bind to active sites of enzymes such as AChE and BChE, inhibiting their activity.
  • Cellular Interaction : It may disrupt cellular signaling pathways by interacting with receptors or other proteins involved in cell proliferation and survival.

Case Studies

Several studies have explored the efficacy of this compound:

  • Schistosomiasis Treatment : Research demonstrated that derivatives of the triazine scaffold significantly reduced parasite motility and egg production in S. mansoni by targeting histone methylation processes .
  • Cancer Cell Line Studies : In vitro studies showed that triazine derivatives could effectively induce apoptosis in breast cancer cell lines through modulation of signaling pathways related to cell survival .
  • Neurodegenerative Disease Models : The compound's AChE inhibitory activity was evaluated in models simulating Alzheimer's disease, showing promising results in enhancing cognitive function through increased acetylcholine availability .

Comparison with Similar Compounds

When compared to other piperazine-containing compounds, this compound exhibits unique properties due to its triazine core:

Compound NameActivity TypeNotable Features
2-Chloro-4-(piperazin-1-yl)pyrimidine dihydrochlorideAntimicrobialSimilar scaffold but different activity profile
2-Chloro-4-(piperazin-1-yl)benzene dihydrochlorideAnticancerMore selective towards specific cancer types
2-Chloro-4-(piperazin-1-yl)quinoline dihydrochlorideAntiviralBroader spectrum of activity against viruses

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-(piperazin-1-yl)-1,3,5-triazine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution. Piperazine reacts with 2,4-dichloro-1,3,5-triazine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or acetonitrile). To optimize yield:

  • Use a 1:1.2 molar ratio of triazine to piperazine to account for steric hindrance.
  • Maintain temperatures between 0–5°C to minimize side reactions (e.g., di-substitution).
  • Quench the reaction with HCl to precipitate the dihydrochloride salt.
  • Monitor progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Employ a multi-technique approach:

  • 1H/13C NMR : Confirm substitution patterns (e.g., absence of residual piperazine at δ 1.5–2.5 ppm).
  • HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to detect impurities (<0.5%).
  • Elemental Analysis : Verify Cl content (theoretical: ~24.3% for dihydrochloride).
  • XRPD : Assess crystallinity, critical for reproducibility in biological assays .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Dihydrochloride salts are typically water-soluble (>50 mg/mL at pH 3–5) but may precipitate at neutral pH.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the triazine ring or piperazine dealkylation. Store at room temperature in airtight, desiccated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Batch Analysis : Compare impurity profiles (e.g., residual solvents, unreacted intermediates) across studies using GC-MS or LC-TOF.
  • Bioassay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media).
  • Molecular Docking : Use software like AutoDock Vina to validate target binding (e.g., kinase inhibitors) and correlate with experimental IC50 values .

Q. What strategies mitigate hygroscopicity during formulation studies?

  • Methodology :

  • Lyophilization : Prepare a lyophilized powder with cryoprotectants (trehalose, mannitol) to reduce water uptake.
  • Co-Crystallization : Explore co-crystals with hydrophobic co-formers (e.g., succinic acid) to improve stability.
  • Dynamic Vapor Sorption (DVS) : Quantify moisture adsorption at 25°C/60% RH to guide packaging selection .

Q. How can reaction intermediates and degradation products be identified and quantified?

  • Methodology :

  • In-situ FTIR : Track real-time formation of intermediates (e.g., mono-substituted triazine at 1650 cm⁻¹).
  • LC-MS/MS : Use MRM mode to detect trace degradation products (e.g., hydrolyzed triazine at m/z 210.1).
  • Isolation via Prep-HPLC : Collect fractions for structural elucidation using 2D NMR (HSQC, HMBC) .

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